1-(4-ethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-ethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EFPI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
EFPI has shown potential applications in various fields of scientific research. In medicinal chemistry, EFPI has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, EFPI has been studied for its potential as a fluorescent probe for the detection of metal ions. In pharmacology, EFPI has been studied for its potential as a modulator of ion channels and receptors.
Mechanism of Action
The mechanism of action of EFPI is not fully understood, but it is believed to act as a modulator of ion channels and receptors. EFPI has been shown to bind to specific sites on ion channels and receptors, altering their function and activity. This modulation of ion channels and receptors can have various effects on cellular processes, including neurotransmission, muscle contraction, and cell signaling.
Biochemical and Physiological Effects:
EFPI has been shown to have various biochemical and physiological effects. In vitro studies have shown that EFPI can inhibit the growth of cancer cells and induce apoptosis. EFPI has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, EFPI has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
EFPI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of scientific research. However, EFPI also has some limitations. It is relatively unstable in solution, and its effects can be influenced by various factors, including pH, temperature, and concentration.
Future Directions
There are several future directions for EFPI research. In medicinal chemistry, EFPI could be further studied for its potential as a drug candidate for the treatment of various diseases. In biochemistry, EFPI could be further studied for its potential as a fluorescent probe for the detection of metal ions. In pharmacology, EFPI could be further studied for its potential as a modulator of ion channels and receptors. In addition, EFPI could be further studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(5Z)-1-(4-ethylphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-11-5-7-12(8-6-11)19-16(21)14(15(20)18-17(19)22)10-13-4-3-9-23-13/h3-10H,2H2,1H3,(H,18,20,22)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSQHFYRBBXJD-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-ethylphenyl)-5-(furan-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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